

Redox properties of ceria-niobia catalysts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

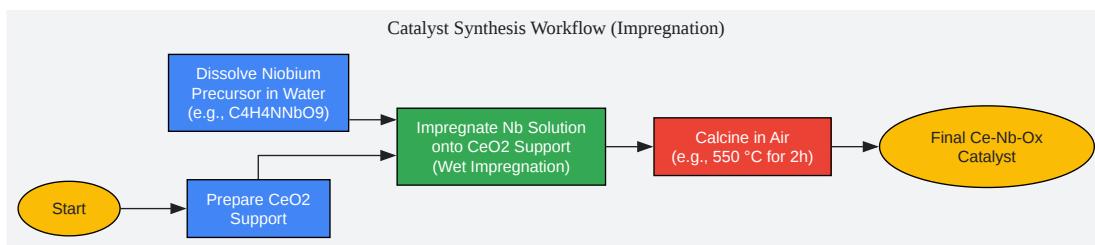
Compound Name: *Cerium;niobium*

Cat. No.: *B15387429*

[Get Quote](#)

An In-depth Technical Guide to the Redox Properties of Ceria-Niobia Catalysts

Introduction


Ceria (CeO_2) has long been a cornerstone material in catalysis, primarily due to its remarkable redox properties, which are centered on the facile $\text{Ce}^{4+}/\text{Ce}^{3+}$ redox couple and its high oxygen storage capacity (OSC)[1][2]. These characteristics are crucial for a variety of oxidation and reduction reactions. In the pursuit of enhanced catalytic performance, thermal stability, and resistance to poisons, the modification of ceria with other metal oxides has become a key research area. The incorporation of niobium (Nb) into the ceria lattice has emerged as a particularly effective strategy.

Niobium-doped ceria (ceria-niobia) catalysts exhibit a synergistic effect between the two components, leading to significantly improved redox capabilities and surface acidity[3][4]. The introduction of Nb^{5+} into the CeO_2 lattice promotes the formation of oxygen vacancies to maintain charge neutrality, which enhances the mobility of lattice oxygen and improves the reducibility of Ce^{4+} ions[3][4]. This guide provides a comprehensive overview of the synthesis, characterization, and application of ceria-niobia catalysts, with a focus on their fundamental redox properties and the structure-activity relationships that govern their performance in key environmental and industrial applications.

Synthesis of Ceria-Niobia Catalysts

The method of synthesis plays a critical role in determining the morphology, structure, and ultimately, the redox properties of ceria-niobia catalysts. Common methods include impregnation, co-precipitation, and the citric acid method.

- Impregnation: This method involves depositing a precursor of the active component (e.g., niobium oxalate) onto a pre-synthesized ceria support. Sequential impregnation can be used to add multiple components, such as copper, to create more complex catalysts like $\text{Nb}_2\text{O}_5/\text{CuO}/\text{CeO}_2$ ^[5]^[6].
- Citric Acid Method: This sol-gel technique involves dissolving cerium and niobium precursors in a solution containing citric acid. The citric acid acts as a chelating agent, ensuring a homogeneous mixture of the metal ions, which upon calcination yields a mixed oxide with high dispersion^[3].
- Hydrothermal Synthesis: This technique is used to produce nanostructured catalysts with controlled morphology, such as nanorods, which can expose highly reactive crystal facets and enhance active-site accessibility^[1].

[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing ceria-niobia catalysts via the impregnation method.

Physicochemical Characterization and Redox Properties

The enhanced catalytic activity of ceria-niobia materials is directly linked to their unique structural and electronic properties. Several analytical techniques are employed to probe these characteristics.

Temperature-Programmed Reduction (H₂-TPR)

H₂-TPR is a crucial technique for evaluating the reducibility of a catalyst, which is a direct measure of its redox capability. For ceria-based materials, the reduction peaks correspond to the removal of oxygen, coupled with the reduction of Ce⁴⁺ to Ce³⁺. The incorporation of niobium into ceria typically shifts the reduction peaks to lower temperatures, indicating that the material is more easily reduced. This enhancement is attributed to the creation of oxygen vacancies and a more labile oxygen structure^[3]. In some systems, the addition of a third component like copper can further improve low-temperature redox properties by creating highly active Cu-O-Ce sites^{[5][6]}.

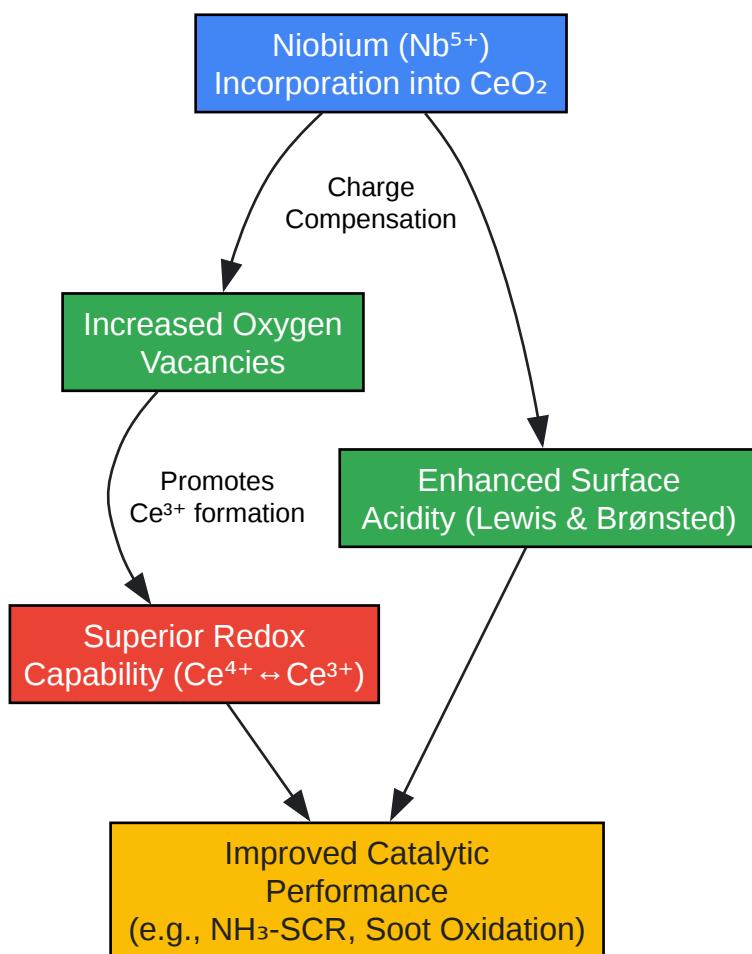
Table 1: H₂-Temperature-Programmed Reduction (TPR) Data for Ceria-Based Catalysts

Catalyst	Reduction Peak Temperature (°C)	Key Findings	Reference
CeO ₂	~500, ~800	Two main peaks corresponding to surface and bulk oxygen reduction, respectively.	[3]
Ce-Nb-Ox	Shifted to lower temperatures vs. CeO ₂	Incorporation of Nb improves the redox capability of the catalyst.	[3]
Ni/Ce(NbTi)ZrO	Main peak shifted to lower T vs. citrate-prepared samples	Supercritical synthesis method improves the reduction properties. A new peak at 462°C appears for Nb-containing samples.	[7]

| NbCuCe | Improved redox property vs. CuCe | Indicated by in-situ DRIFTS of CO adsorption, showing faster steady-state attainment. | [6] |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the species on the catalyst's surface. For ceria-niobia systems, XPS is vital for quantifying the $\text{Ce}^{3+}/\text{Ce}^{4+}$ ratio. An increase in the proportion of surface Ce^{3+} is directly linked to a higher concentration of oxygen vacancies, which are active sites for many catalytic reactions[8]. The addition of niobium has been shown to significantly increase the relative concentration of Ce^{3+} ions on the surface compared to pure ceria, confirming that Nb promotes the formation of these crucial defects[3][8].


Table 2: XPS Analysis of Ce 3d Spectra for Ceria-Niobia Catalysts

Catalyst	Ce^{3+} Concentration (%)	Binding Energies (eV)	Key Findings	Reference
CeO_2	18%	Not specified	Baseline Ce^{3+} concentration in the pure oxide.	[8]
NbCeO_x	26%	Not specified	Nb addition significantly increases the surface Ce^{3+} concentration, indicating more oxygen vacancies.	[8]

| Ce-Nb-Ox | Higher vs. CeO_2 | Not specified | The incorporation of Nb provides abundant oxygen vacancies for capturing more surface adsorbed oxygen. | [3] |

Oxygen Storage Capacity (OSC)

OSC is the measure of a material's ability to store and release oxygen. This property is fundamental to the function of three-way catalysts and is a key indicator of redox efficiency[2][9]. Doping ceria with niobium can enhance OSC by creating a higher number of oxygen vacancies and improving the mobility of bulk oxygen to the surface[4][10]. This enhanced oxygen mobility accelerates the re-oxidation of reduced cerium sites, thereby improving the overall catalytic cycle.

[Click to download full resolution via product page](#)

Caption: Synergistic effects of niobium incorporation on the properties of ceria catalysts.

Catalytic Applications and Structure-Activity Relationships

The enhanced redox properties of ceria-niobia catalysts make them highly effective for a range of environmental applications, most notably the selective catalytic reduction (SCR) of nitrogen

oxides (NOx) and soot oxidation.

Selective Catalytic Reduction (SCR) of NOx with NH₃

In NH₃-SCR, catalysts are needed to efficiently reduce NOx emissions from diesel engines, particularly at low temperatures (<200°C)[5]. Ceria-niobia based catalysts have shown excellent low-temperature activity, outperforming conventional catalysts[3][5]. The superior performance is attributed to a dual-function mechanism:

- Enhanced Redox Properties: The improved reducibility facilitates the oxidation of NO to NO₂ and the overall redox cycle of the SCR reaction[3].
- Increased Surface Acidity: Niobium oxide provides strong Lewis and Brønsted acid sites, which are essential for the adsorption and activation of ammonia (NH₃)[3].

This combination of redox and acidic sites allows the reaction to proceed efficiently through both Langmuir-Hinshelwood and Eley-Rideal mechanisms[5]. The addition of atomically dispersed copper can further boost low-temperature activity by creating specific Nb-O-Cu and Cu-O-Ce sites that are highly active for NH₃ activation and the redox function, respectively[5][6].

Table 3: Catalytic Activity of Ceria-Niobia Based Catalysts in NH₃-SCR

Catalyst	Temperature (°C)	NOx Conversion (%)	Key Findings	Reference
NbCuCe	150	~80%	Exhibited much more excellent low-temperature activity compared to NbCe and commercial Cu-CHA catalysts.	[5]
Ce-Nb-Ox	250	~72%	Showed high SCR activity and good resistance to H ₂ O and SO ₂ .	[3][4]

| Ce-Nb-Ox | 300-450 | Nearly 100% | Achieved almost full NO reduction in this temperature window. | [4] |

Soot Oxidation

Ceria-based catalysts are effective for lowering the ignition temperature of diesel soot particulates. The mechanism relies on the generation of active oxygen species from the catalyst's lattice oxygen, which then "spill over" to the soot particles and oxidize them. The introduction of niobium can influence this process; however, reports on its effect are mixed. While some studies suggest that Nb doping increases electron conductivity and oxygen vacancies, which should favor soot oxidation[4], other work has reported a negative effect, attributing it to an increase in crystallite size and a decrease in the specific surface area compared to pure nano-ceria[11]. This highlights the critical role of synthesis conditions in determining the final catalytic properties.

Table 4: Catalytic Activity of Ceria-Niobia Catalysts in Soot Oxidation

Catalyst	T ₅₀ Temperature (°C)	Key Findings	Reference
Pure CeO ₂	Lower than Nb-doped samples	High activity attributed to low crystallite size and high BET surface area.	[11]
Nb-Ce series	Higher than pure CeO ₂	Niobium doping showed a negative effect on soot oxidation activity in this study.	[11]

| Niobia-ceria | Significant decrease vs. uncatalyzed | The material proved to be active for the oxidation of soot. | [4] |

Detailed Experimental Protocols

This section provides methodologies for key experiments as described in the cited literature.

Catalyst Synthesis: Sequential Impregnation of NbCuCe[5][6]

- Preparation of CuCe: A copper precursor, such as Cu(NO₃)₂·3H₂O, is dissolved in an excess of aqueous ammonia (25%). This solution is then used to impregnate a commercial CeO₂ support. The resulting material is dried and calcined in air at 550 °C for 2 hours.
- Preparation of NbCuCe: A niobium precursor, such as ammonium niobate(V) oxalate hydrate (C₄H₄NNbO₉·xH₂O), is dissolved in deionized water. This solution is added dropwise to the previously prepared CuCe support while stirring. The final material is then dried and calcined again in air at 550 °C for 2 hours to yield the NbCuCe catalyst with target weight percentages (e.g., 8 wt% Nb₂O₅ and 1 wt% CuO).

Catalytic Activity Measurement: NH₃-SCR[5]

- Catalyst Loading: 120 mg of the catalyst is loaded into a fixed-bed quartz flow reactor.
- Pretreatment: The catalyst is pretreated in a flow of air (200 sccm) at 200 °C for 30 minutes.
- NH₃ Saturation: The reactor is cooled to 40 °C and saturated with 500 ppm NH₃ in a balance of 10 vol% O₂ and N₂ for 1 hour.
- Transient SCR Test: The NH₃-saturated catalyst is heated from 40 °C to 300 °C at a rate of 5 °C/min in a total reaction flow of 500 sccm. The gas composition is 200 ppm NO, 200 ppm NH₃, and 10 vol% O₂, with N₂ as the balance gas.
- Analysis: Effluent gas concentrations (NH₃, NO, NO₂, N₂O) are continuously monitored using an FTIR spectrometer or other gas analyzers.

Characterization Protocol: NH₃-TPD[5]

- Sample Preparation: 100 mg of the sample is placed in a fixed-bed quartz flow reactor and pretreated with high-purity air at 200 °C for 30 minutes.
- Ammonia Saturation: The sample is cooled to 40 °C and exposed to a flow of 500 ppm NH₃ (with 1 vol% H₂O, N₂ balance) for 1 hour to ensure saturation.
- Purging: The sample is flushed with N₂ (containing 1 vol% H₂O) at 40 °C for 1 hour to remove gaseous and weakly physisorbed NH₃.
- Desorption: The temperature is ramped up at a defined rate (e.g., 10 °C/min) in a flow of inert gas, and the desorbed NH₃ is detected by a mass spectrometer or thermal conductivity detector.

Characterization Protocol: XPS Analysis[6]

- Sample Preparation: Samples are degassed in a preparation chamber (e.g., at 10⁻⁵ Torr) for 30 minutes.
- Analysis: The sample is introduced into an analysis chamber (e.g., at 3 × 10⁻⁹ Torr). Spectra are collected using a monochromatic X-ray source (e.g., Al K α).
- Calibration: All binding energies are calibrated with respect to the C 1s line at 284.6 eV.

- Data Acquisition: High-resolution spectra are obtained for the elements of interest (Ce 3d, Nb 3d, O 1s, etc.) using a specific pass energy (e.g., 40 eV) and step size (e.g., 0.1 eV)[12].

Conclusion

Ceria-niobia catalysts are a class of advanced materials with highly tunable and effective redox properties. The incorporation of niobium into the ceria framework is a proven strategy for enhancing catalytic performance, particularly in low-temperature NOx reduction and other oxidation reactions. This improvement stems from a powerful synergistic effect that increases the concentration of surface Ce³⁺ ions and oxygen vacancies, improves the mobility of lattice oxygen, and enhances surface acidity. The choice of synthesis method is paramount, as it dictates the final structure and surface properties of the catalyst. A thorough understanding of the structure-activity relationships, gained through detailed characterization of the material's redox and acidic properties, is essential for the rational design of next-generation ceria-niobia catalysts for a cleaner environment and more efficient chemical processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. donglin.nju.edu.cn [donglin.nju.edu.cn]
- 6. osti.gov [osti.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Specific Properties of the Ceria and Ceria-Zirconia Nanocrystals and Their Aggregates Showing Outstanding Catalytic Activity in Redox Reactions—A Review

[mdpi.com]

- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- To cite this document: BenchChem. [Redox properties of ceria-niobia catalysts]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15387429#redox-properties-of-ceria-niobia-catalysts\]](https://www.benchchem.com/product/b15387429#redox-properties-of-ceria-niobia-catalysts)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com